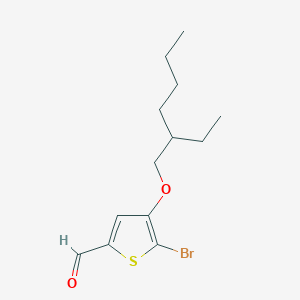

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

Übersicht

Beschreibung

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrO2S . It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl . This compound plays a pivotal role in creating modern electronic materials and aids in the production of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 . The compound has a molecular weight of 319.26 g/mol and its canonical SMILES representation is CCCCC(CC)COC1=C(SC(=C1)C=O)Br . Physical and Chemical Properties Analysis

The compound has a molecular weight of 319.26 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 318.02891 g/mol . The topological polar surface area of the compound is 54.5 Ų . The compound has a complexity of 226 . The compound has a boiling point of 383.0±37.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Regioselective Synthesis : The synthesis of related compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using chemo- and regioselective Br/Li exchange reactions demonstrates a method for creating specific substituted thiophene derivatives (S. Bar, 2021).

Photochemical Synthesis : Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from compounds like 5-bromo-thiophene-2-carbaldehyde, indicating a way to create complex molecules using light-induced reactions (R. Antonioletti et al., 1986).

Synthesis of Thiophene Derivatives : Studies have detailed the preparation of various thiophene derivatives, including the conversion of aldehydes into carbaldehydes and carbonitriles, which are important in the synthesis of more complex organic structures (D. W. Hawkins et al., 1994).

Material Science and Optoelectronics

- Optical Properties : In the field of optoelectronics, 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, a compound similar to the one , has been used to form 4H-thieno[3,2-c]chromene-2-carbaldehydes with potential applications as marking pigments due to their photophysical properties (Evgeny B. Ulyankin et al., 2021).

Sensor Development

- Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a derivative, has been developed as a fluorescent sensor for detecting ferric ions, demonstrating the potential for these compounds in sensitive and selective chemical sensing applications (Qiang Zhang et al., 2016).

Theoretical Studies

- Proton Transfer Mechanisms : Density functional theoretical investigations have been conducted on derivatives of thiophene-2-carbaldehyde to understand the mechanisms of intramolecular proton transfer, highlighting the importance of these compounds in theoretical chemistry and molecular modeling (Jin-Dou Huang et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that similar compounds selectively bind to apoptosis suppressor proteins such as bcl-2, bcl-xl, and bcl-w .

Mode of Action

The compound prevents the binding of these apoptosis suppressor proteins to the apoptotic effectors Bax and Bak proteins . This action may trigger apoptosis in cells overexpressing Bcl-2, Bcl-XL, and Bcl-w .

Result of Action

The result of the compound’s action is the potential induction of apoptosis in cells overexpressing certain apoptosis suppressor proteins . This could lead to the death of these cells, which may be beneficial in the context of diseases characterized by overproliferation, such as cancer.

Biochemische Analyse

Biochemical Properties

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in condensation reactions, which are essential for the synthesis of thiophene derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes that facilitate various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of apoptosis suppressor proteins such as Bcl-2, Bcl-XL, and Bcl-w, leading to changes in cell survival and proliferation . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . This compound can also bind to specific DNA sequences, altering gene expression and influencing cellular processes such as apoptosis and cell cycle regulation . The molecular mechanism of this compound is complex and involves multiple pathways and interactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Over time, the effects of this compound on cellular processes may change due to its gradual degradation, which can lead to alterations in its biochemical properties and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including respiratory irritation, skin irritation, and eye damage . It is essential to carefully control the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on biochemical processes. The localization and accumulation of this compound within cells are critical for its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with various biomolecules and influences cellular processes The targeting signals and post-translational modifications that direct this compound to specific organelles are essential for its activity and function

Eigenschaften

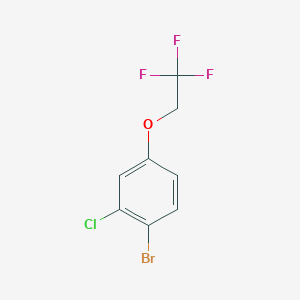

IUPAC Name |

5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMGHDAGOIUSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(SC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)